VY-3-135 was synthesized as part of ongoing research into inhibitors of acetyl-CoA synthetase 2. The compound's synthesis and characterization were documented in studies focusing on its biological activity and pharmacological properties . The compound is derived from a quinoxaline-based chemotype, which has been previously explored for similar applications in cancer therapy .
VY-3-135 is classified as a small molecule inhibitor, specifically targeting the acetyl-CoA synthetase 2 enzyme. It falls within the category of metabolic inhibitors, which are compounds designed to disrupt specific metabolic pathways in cells, particularly those that are dysregulated in cancer.
The synthesis of VY-3-135 involves several steps that include the formation of the quinoxaline core structure followed by various functional group modifications. The synthetic route emphasizes efficiency and yield, allowing for the production of sufficient quantities for biological testing.
The synthesis typically utilizes standard organic chemistry techniques, including condensation reactions and coupling reactions. Detailed methodologies include:
The molecular structure of VY-3-135 can be represented with the following key features:
The molecular formula for VY-3-135 is C19H19F3N4O2, indicating a complex structure with multiple functional groups that interact with the target enzyme. The compound's three-dimensional conformation is critical for its binding affinity and specificity.
VY-3-135 primarily acts through competitive inhibition of acetyl-CoA synthetase 2. This enzyme catalyzes the conversion of acetate to acetyl-CoA, a crucial step in various metabolic pathways.
The inhibition mechanism involves:
The mechanism by which VY-3-135 exerts its effects involves several key steps:
Pharmacokinetic studies indicate that VY-3-135 demonstrates favorable absorption characteristics when administered via different routes (oral, intravenous, intraperitoneal), highlighting its potential as a therapeutic agent .
VY-3-135 is characterized by:
Key chemical properties include:
Relevant analyses have shown that VY-3-135 maintains its integrity during standard assay conditions, confirming its suitability for further development .
VY-3-135 has significant potential applications in scientific research and therapeutic development:
Acetyl-CoA synthetase 2 (ACSS2) enables cancer cells to exploit acetate as a critical alternative carbon source when glucose and lipid availability are restricted within the tumor microenvironment (TME). This metabolic adaptation is particularly vital in hypoxic and nutrient-deprived solid tumors, where ACSS2 catalyzes the ATP-dependent conversion of acetate to acetyl-CoA—the fundamental building block for lipid biomass production and epigenetic regulation. Under metabolic stress, ACSS2 expression is significantly upregulated, allowing tumors to incorporate exogenous acetate into fatty acids and phospholipids, which constitute up to 40% of the total carbon pool in lipid membranes [1] [3].
The dependency on acetate is pronounced in tumors exhibiting ACSS2 gene copy-number gains, prevalent in ~40% of invasive ductal carcinomas [1]. ACSS2-mediated acetate utilization supports tumor growth by maintaining energy homeostasis and macromolecular synthesis when vascular dysfunction limits nutrient delivery. Cancer-associated fibroblasts (CAFs) further amplify this metabolic vulnerability by secreting acetate into the TME. In pancreatic ductal adenocarcinoma (PDAC), CAF-derived acetate is routed to tumor cells via the ACSS2–SP1–SAT1 axis, sustaining cancer cell survival under acidosis—a hallmark of aggressive tumor progression [10].
Table 1: ACSS2 Inhibitors in Preclinical Development
Compound | Target Specificity | IC₅₀ (nM) | Key Mechanism | Cancer Models Tested |
---|---|---|---|---|
VY-3-135 | ACSS2 (no ACSS1/ACSS3 inhibition) | 44 ± 3.85 | Blocks fatty acid synthesis from acetate | Triple-negative breast cancer (TNBC), AML |
— | ACLY inhibitors | Variable | Reduces acetyl-CoA/acetate production | PDAC (via CAF targeting) |
Hypoxia induces a metabolic rewiring that preferentially upregulates ACSS2 expression through hypoxia-inducible factor 1α (HIF-1α)-dependent and independent mechanisms. Comparative metabolomics of normoxic versus hypoxic cancer cells reveals a 5-fold reduction in glucose-derived citrate contribution to the tricarboxylic acid (TCA) cycle, concomitant with increased reliance on acetate for acetyl-CoA generation [1] [6]. Lipidomic profiling further demonstrates that hypoxia shifts phosphatidylcholine and phosphatidylethanolamine profiles toward shorter, saturated acyl chains—signatures of de novo lipogenesis fueled by ACSS2 [1].
Nutrient stress synergizes with hypoxia to amplify ACSS2 activity. In acute myeloid leukemia (AML), stromal cells upregulate ACSS2 phosphorylation at Ser30 under coculture conditions, enhancing acetate incorporation to support leukemic proliferation. Clinically, ACSS2-high AML correlates with poor overall survival, validating ACSS2 as a biomarker of aggressive disease [6]. Similarly, breast cancer proteomics confirm ACSS2 overexpression in advanced-stage tumors, where it enables adaptation to lipid-depleted microenvironments [1] [8].
Table 2: ACSS2 Expression in Human Tumors Under Metabolic Stress
Tumor Type | Stress Signal | ACSS2 Regulation | Clinical Correlation |
---|---|---|---|
Breast cancer | Hypoxia + low serum | 2.5-fold increase | Associates with tumor stage and survival |
AML | Stroma coculture | pACSS2 (S30) upregulation | Poor overall survival |
PDAC | Acidosis | ACSS2 nuclear translocation | Enhanced histone acetylation (H3K27ac) |
ACSS2 channels acetate into two parallel pathways essential for tumorigenesis:
VY-3-135 disrupts these programs by competitively inhibiting ACSS2’s acetate-binding site. In TNBC models, it reduces ¹⁴C-acetate incorporation into lipids by >90% and suppresses tumor growth exclusively in ACSS2-high contexts [5] [7]. Notably, it does not alter histone acetylation or gene expression, confirming selectivity for metabolic over epigenetic functions [7].
Table 3: Metabolic vs. Epigenetic Functions of ACSS2
Function | Subcellular Localization | Key Output | Sensitivity to VY-3-135 |
---|---|---|---|
Metabolic | Cytoplasmic | Fatty acid synthesis | Yes (IC₅₀ = 44 nM) |
Epigenetic | Nuclear | H3K9ac, SP1 acetylation | No |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8